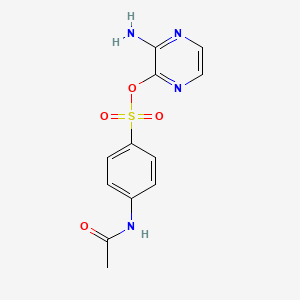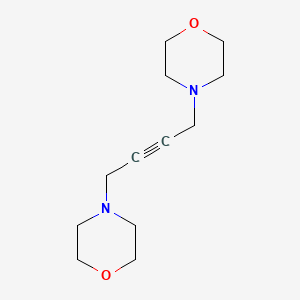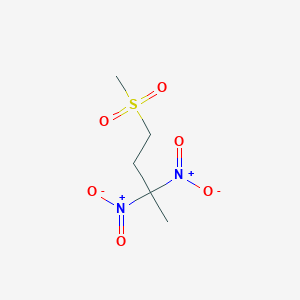![molecular formula C8H10O3S B14006690 rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate CAS No. 191471-72-4](/img/structure/B14006690.png)
rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[310]HEXANE-6-CARBOXYLATE is a complex organic compound with a unique bicyclic structure It contains a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE typically involves the formation of the bicyclic core followed by the introduction of the ethyl ester group. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (1R,5S,6S)-2-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- ETHYL (1R,5S,6R)-3-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- REL- (1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
Uniqueness
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Properties
CAS No. |
191471-72-4 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-2-11-8(10)6-5-4(9)3-12-7(5)6/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
KMDNAMRKHPLLTR-FSDSQADBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2[C@H]1SCC2=O |
Canonical SMILES |
CCOC(=O)C1C2C1SCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
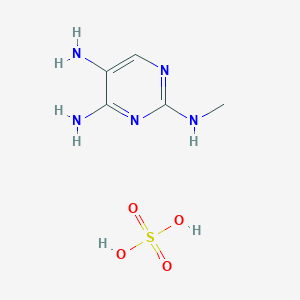
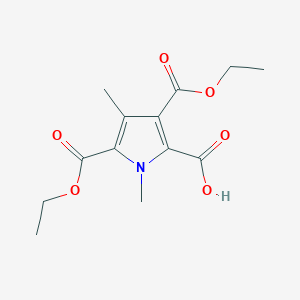
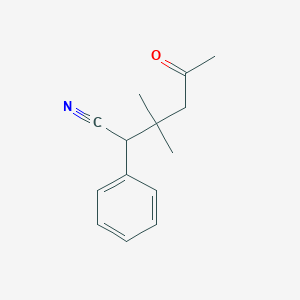

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
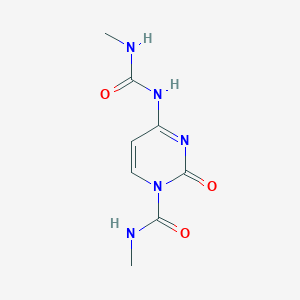
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
